molecular formula C15H16FN3O3 B2490665 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide CAS No. 2223721-66-0

1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide

Numéro de catalogue B2490665
Numéro CAS: 2223721-66-0
Poids moléculaire: 305.309
Clé InChI: SMCZMHLELAHPGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. It is commonly known as AZD-1775 and has garnered significant attention in the scientific community due to its potential as a cancer treatment. AZD-1775 is a selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 can lead to cell death in cancer cells, making AZD-1775 an attractive candidate for cancer therapy.

Mécanisme D'action

AZD-1775 is a selective inhibitor of 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide, an enzyme that plays a crucial role in the DNA damage response pathway. 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide is activated in response to DNA damage and helps to prevent cell death by halting the cell cycle and allowing time for DNA repair. Inhibition of 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide leads to cell death in cancer cells that have already accumulated DNA damage. This makes AZD-1775 an attractive candidate for cancer therapy, as cancer cells often have higher levels of DNA damage compared to normal cells.
Biochemical and physiological effects:
AZD-1775 has been shown to have a potent effect on cancer cells, leading to increased cell death. In addition to its role in DNA damage response, 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide is also involved in other cellular processes such as DNA replication and mitosis. Inhibition of 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide can lead to cell cycle arrest and disruption of DNA replication, leading to cell death. AZD-1775 has also been shown to sensitize cancer cells to radiation therapy, making it a potential radiosensitizer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using AZD-1775 in lab experiments is its selectivity for 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide. This allows for specific inhibition of 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide without affecting other cellular processes. However, the potency of AZD-1775 can also be a limitation, as high concentrations of the compound can lead to off-target effects. Another limitation is the complex synthesis of AZD-1775, which can make it difficult to obtain in large quantities for experiments.

Orientations Futures

There are several potential future directions for the use of AZD-1775 in cancer therapy. One direction is the development of combination therapies that include AZD-1775 and other cancer treatments such as chemotherapy and radiation therapy. Another direction is the development of biomarkers that can predict which patients are most likely to respond to AZD-1775 treatment. Additionally, further research is needed to understand the long-term effects of AZD-1775 treatment and to optimize dosing regimens for maximum efficacy.

Méthodes De Synthèse

AZD-1775 was first synthesized by AstraZeneca, a pharmaceutical company, in 2012. The synthesis of AZD-1775 involves the reaction of N-(4-fluorophenyl)acetamide with ethyl 2-oxoazetidine-3-carboxylate in the presence of a base. The resulting intermediate is then acetylated to yield AZD-1775. The synthesis of AZD-1775 is a complex process and requires expertise in synthetic organic chemistry.

Applications De Recherche Scientifique

AZD-1775 has been extensively studied in preclinical cancer models and has shown promising results. In a study published in the Journal of Clinical Investigation, AZD-1775 was found to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. Another study published in Cancer Research showed that AZD-1775 can enhance the efficacy of radiation therapy in cancer cells. These studies suggest that AZD-1775 can be used in combination with other cancer therapies to improve treatment outcomes.

Propriétés

IUPAC Name

1-acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-9(20)18-6-10(7-18)14(21)17-13-8-19(15(13)22)12-4-2-11(16)3-5-12/h2-5,10,13H,6-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCZMHLELAHPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.